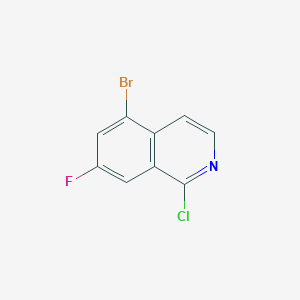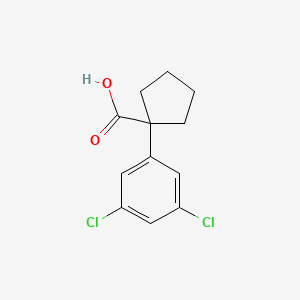
1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) est un composé organique de formule moléculaire C12H12Cl2O2. Il s’agit d’un dérivé de l’acide cyclopentanecarboxylique, où le cycle phényle est substitué par deux atomes de chlore aux positions 3 et 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du chlorure de 3,5-dichlorobenzyl avec l’acide cyclopentanecarboxylique en présence d’une base telle que l’hydroxyde de sodium. La réaction se produit généralement sous reflux et le produit est purifié par recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de l’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) peut impliquer des processus catalytiques plus efficaces. Par exemple, l’hydrocarboxylation catalysée par le palladium du cyclopentène avec du chlorure de 3,5-dichlorobenzyl peut être utilisée pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les atomes d’halogène du cycle phényle peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution.
Produits majeurs
Oxydation : Produit des cétones ou des acides carboxyliques.
Réduction : Donne des alcools ou des alcanes.
Substitution : Conduit à la formation de divers dérivés phényliques substitués.
Applications de la recherche scientifique
L’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide cyclopentanecarboxylique : Le composé parent sans la substitution dichlorophényle.
Acide 3,5-dichlorobenzoïque : Un composé similaire avec un groupe dichlorophényle, mais sans le cycle cyclopentane.
1-(3,5-Dichlorophényl)éthanone : Un composé apparenté avec un groupe cétone à la place de l’acide carboxylique.
Unicité
L’Acide cyclopentanecarboxylique-1-(3,5-dichlorophényl) est unique en raison de la combinaison du cycle cyclopentane et du groupe dichlorophényle. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications de recherche et industrielles spécifiques.
Propriétés
Formule moléculaire |
C12H12Cl2O2 |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16) |
Clé InChI |
DTAFCYCHKCQZFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


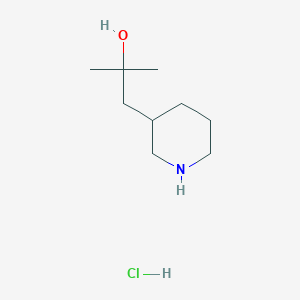

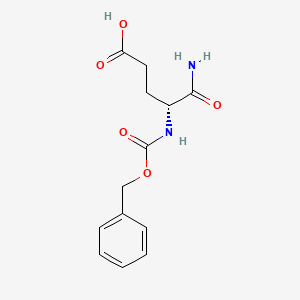
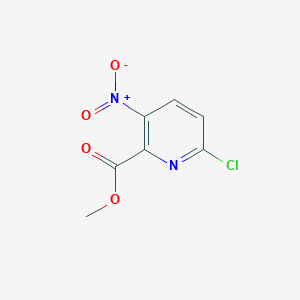
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
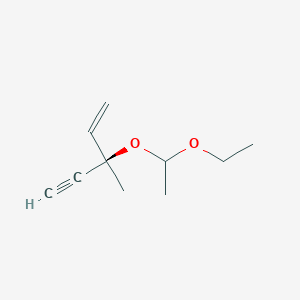

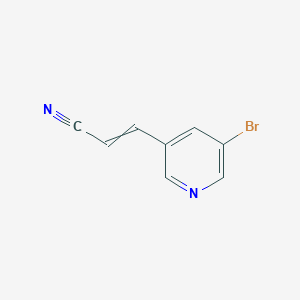
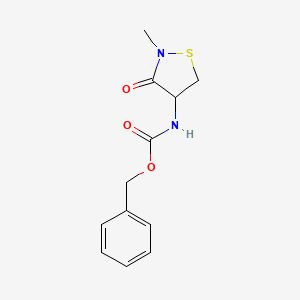
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
